Physicochemical Profiling and Analytical Methodologies for 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyrimidine
Physicochemical Profiling and Analytical Methodologies for 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyrimidine
Executive Summary
In modern molecular design, the strategic incorporation of fluorine is a highly effective tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyrimidine (CAS: 4871-71-0) is a specialized fluorinated thioether that serves as a critical scaffold in agrochemical research, most notably in the development of potent nematicidal agents 1.
As a Senior Application Scientist, I approach the characterization of such compounds not merely as a collection of data points, but as a dynamic system where structural logic dictates physical behavior. This whitepaper provides an in-depth technical guide to the physicochemical properties, structural rationale, and self-validating analytical methodologies required to work with this compound effectively.
Molecular Identity & Physicochemical Properties
Understanding the baseline physicochemical parameters is the first step in designing downstream extraction, formulation, and chromatographic methods. The compound features a pyrimidine core linked via a sulfur atom to a terminal trifluoroalkene chain.
Table 1: Core Physicochemical and Mass Spectrometry Parameters
| Parameter | Value |
| Chemical Name | 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyrimidine |
| CAS Registry Number | 4871-71-0 |
| Molecular Formula | C₈H₇F₃N₂S |
| Monoisotopic Mass | 220.02765 Da |
| Predicted [M+H]⁺ m/z | 221.03548 |
| Predicted [M+Na]⁺ m/z | 243.01742 |
| Collision Cross Section (CCS) [M+H]⁺ | 139.3 Ų |
| SMILES | C1=CN=C(N=C1)SCCC(=C(F)F)F |
Data supported by predictive computational profiling and commercial chemical databases 23.
Structural Logic and Mechanism of Action
The architecture of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyrimidine is highly deliberate. Every functional group serves a distinct mechanistic purpose, particularly in its application as a nematicide.
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Pyrimidine Core: This electron-deficient heteroaromatic ring provides metabolic stability against oxidative degradation. It acts as a robust hydrogen-bond acceptor, facilitating specific interactions with target proteins.
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Sulfanyl (Thioether) Linkage: The sulfur atom acts as a flexible hinge. Unlike a rigid carbon-carbon double bond or a sterically hindered amide, the thioether allows the molecule to adopt multiple low-energy conformations, optimizing its fit within biological binding pockets.
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3,4,4-Trifluoro-3-butenyl Group: The terminal trifluorovinyl moiety is the primary driver of the molecule's lipophilicity (LogP). This high lipophilicity is critical for penetrating the lipid-rich cuticle of nematodes. Furthermore, the strong electron-withdrawing nature of the fluorine atoms stabilizes the adjacent alkene against unwanted electrophilic attacks in the soil matrix.
Structural components and target interaction logic of the compound.
Experimental Methodologies: Synthesis & Characterization
In my experience, experimental failure often stems from a lack of understanding of why a step is performed. The protocols below are designed as self-validating systems , ensuring that you can confirm the success of each phase before proceeding.
Protocol A: Regioselective Synthesis via S-Alkylation
When coupling a pyrimidine to an alkyl chain, one must carefully avoid N-alkylation (which yields a biologically inactive pyridinium-like salt) in favor of the desired S-alkylation.
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Preparation: Dissolve 1.0 equivalent of 2-mercaptopyrimidine in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent. It strongly solvates the metal cation (K⁺) but leaves the thiolate anion bare and highly nucleophilic, driving the reaction rate forward.
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Deprotonation: Add 1.5 equivalents of Potassium Carbonate (K₂CO₃) and stir for 30 minutes at room temperature.
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Causality: K₂CO₃ is a mild, non-nucleophilic base. It is strong enough to completely deprotonate the thiol (pKa ~8) without causing degradation or elimination of the sensitive fluorinated alkylating agent.
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Alkylation: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of 4-bromo-1,1,2-trifluoro-1-butene. Slowly warm to room temperature over 4 hours.
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Causality: The low initial temperature suppresses the E2 elimination side-reaction of the fluorinated alkene, ensuring the reaction proceeds strictly via an SN2 substitution pathway.
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Self-Validation Check: Perform a rapid thin-layer chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The desired S-alkylated product is significantly more lipophilic than the starting thiol and will exhibit a distinct, higher Retention Factor (Rf). If a highly polar, baseline-retained spot appears, it indicates unwanted N-alkylation, signaling that the base/solvent system needs adjustment.
Protocol B: UHPLC-MS/MS Physicochemical Profiling
Accurate mass determination and ionization profiling are critical for pharmacokinetic and environmental fate studies.
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Sample Preparation: Prepare a 1 µg/mL solution of the synthesized compound in LC-MS grade Acetonitrile.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Causality: The pyrimidine nitrogens are weakly basic. The addition of 0.1% Formic Acid acts as a continuous proton source, ensuring the compound is fully ionized in the liquid phase before it enters the electrospray source, maximizing the yield of the[M+H]⁺ precursor ion at m/z 221.035.
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Ion Mobility-Mass Spectrometry (IM-MS): Acquire data in ESI+ mode.
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Self-Validation Check: Monitor both the [M+H]⁺ adduct (m/z 221.03) and the [M+Na]⁺ adduct (m/z 243.01). A consistent ratio between these two peaks across technical replicates validates that the ionization efficiency is stable and not being artificially suppressed by matrix effects. Furthermore, compare the experimental Collision Cross Section (CCS) against the predicted value of 139.3 Ų 2 to confirm the gas-phase conformation.
Step-by-step UHPLC-MS/MS analytical workflow for physicochemical profiling.
Conclusion
The compound 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyrimidine exemplifies the precision required in modern chemical design. By understanding the causality behind its structural components—from the metabolic stability of the pyrimidine core to the lipophilic drive of the trifluorobutenyl chain—researchers can better predict its behavior in biological systems. Employing self-validating synthetic and analytical protocols ensures that data integrity is maintained throughout the development pipeline, ultimately accelerating the discovery of novel, effective agrochemical and pharmaceutical agents.
References
- European Patent Office - EP 1200418 B1: Nematicidal trifluorobutenes.
- PubChemLite (Université du Luxembourg) - 4871-71-0 (C8H7F3N2S) Predicted Collision Cross Section and Mass Spectrometry Data.
- ChemScene - 2-((3,4,4-Trifluorobut-3-en-1-yl)thio)pyrimidine (CAS 4871-71-0) Chemical Properties.
